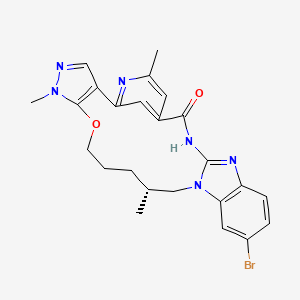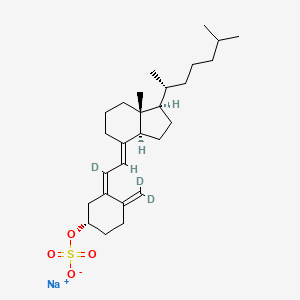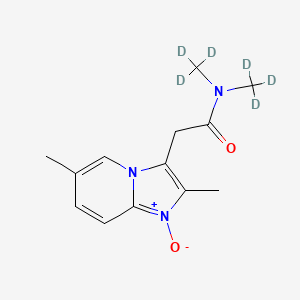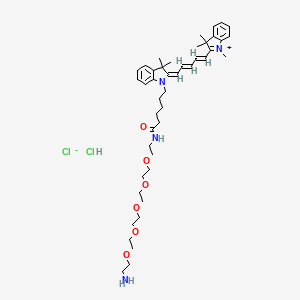
Cy5-PEG5-amine (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cy5-PEG5-amine (hydrochloride) is a compound that combines a cyanine dye with a polyethylene glycol (PEG) linker and an amine group. This compound is known for its fluorescent properties, with excitation and emission maxima at 649 nm and 667 nm, respectively. The hydrophilic PEG spacer enhances its solubility in aqueous media, making it suitable for various biological and chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cy5-PEG5-amine (hydrochloride) involves the conjugation of a cyanine dye with a PEG linker and an amine group. The process typically includes the following steps:
Activation of the Cyanine Dye: The cyanine dye is activated using a suitable reagent, such as an NHS ester or a carbonyl compound (ketone or aldehyde).
PEG Linker Attachment: The activated dye is then reacted with a PEG linker, which contains multiple ethylene glycol units, to form a stable conjugate.
Amine Group Introduction: The PEG-dye conjugate is further reacted with an amine-containing compound to introduce the free amine group.
Hydrochloride Formation: The final product is converted to its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production of Cy5-PEG5-amine (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the cyanine dye, PEG linker, and amine compound are synthesized and purified.
Automated Reaction Systems: Automated systems are used to control reaction conditions, such as temperature, pH, and reaction time, to ensure consistent product quality.
Purification and Quality Control: The final product is purified using techniques like chromatography and undergoes rigorous quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Cy5-PEG5-amine (hydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The free amine group can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes) to form stable amide or imine bonds.
Oxidation and Reduction: The cyanine dye component can undergo oxidation and reduction reactions, which can affect its fluorescent properties.
Common Reagents and Conditions
Carboxylic Acids and NHS Esters: Used for amide bond formation with the free amine group.
Carbonyl Compounds: Used for imine bond formation with the free amine group.
Oxidizing and Reducing Agents: Used to modify the oxidation state of the cyanine dye.
Major Products Formed
Amide Conjugates: Formed from reactions with carboxylic acids and NHS esters.
Imine Conjugates: Formed from reactions with carbonyl compounds.
Applications De Recherche Scientifique
Cy5-PEG5-amine (hydrochloride) has a wide range of applications in scientific research, including:
Fluorescent Labeling: Used as a fluorescent probe for labeling biomolecules, such as proteins, nucleic acids, and lipids, in biological studies.
Imaging: Employed in fluorescence imaging techniques for visualizing cellular and molecular processes in real-time.
Drug Delivery: Utilized in the development of drug delivery systems, where the PEG linker enhances solubility and stability, and the fluorescent dye allows for tracking.
PROTAC Synthesis: Acts as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are used for targeted protein degradation.
Mécanisme D'action
The mechanism of action of Cy5-PEG5-amine (hydrochloride) involves its interaction with target biomolecules through the free amine group. The fluorescent properties of the cyanine dye allow for the visualization of these interactions. In PROTAC applications, the compound acts as a linker that brings together an E3 ubiquitin ligase and a target protein, leading to the selective degradation of the target protein via the ubiquitin-proteasome system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cy3-PEG5-amine (hydrochloride): Similar structure but with different excitation and emission maxima.
Cy7-PEG5-amine (hydrochloride): Similar structure but with longer wavelength excitation and emission maxima.
Uniqueness
Cy5-PEG5-amine (hydrochloride) is unique due to its specific excitation and emission properties, making it suitable for applications requiring near-infrared fluorescence. The PEG linker enhances its solubility and stability, while the free amine group allows for versatile conjugation with various biomolecules.
Propriétés
Formule moléculaire |
C44H66Cl2N4O6 |
|---|---|
Poids moléculaire |
817.9 g/mol |
Nom IUPAC |
N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride;hydrochloride |
InChI |
InChI=1S/C44H64N4O6.2ClH/c1-43(2)36-16-11-13-18-38(36)47(5)40(43)20-8-6-9-21-41-44(3,4)37-17-12-14-19-39(37)48(41)25-15-7-10-22-42(49)46-24-27-51-29-31-53-33-35-54-34-32-52-30-28-50-26-23-45;;/h6,8-9,11-14,16-21H,7,10,15,22-35,45H2,1-5H3;2*1H |
Clé InChI |
MQNJWJLJPFPLFP-UHFFFAOYSA-N |
SMILES isomérique |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCN)(C)C)C)C.Cl.[Cl-] |
SMILES canonique |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCN)(C)C)C)C.Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


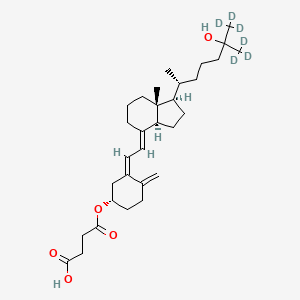
![Benz[a]anthracen-3-ol-d11 (Major)](/img/structure/B12420122.png)

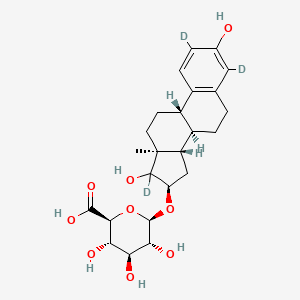
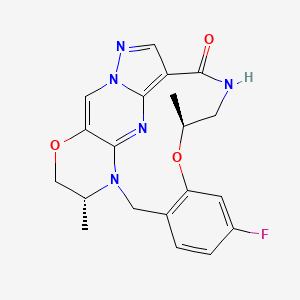


![Ethyl 4-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B12420157.png)
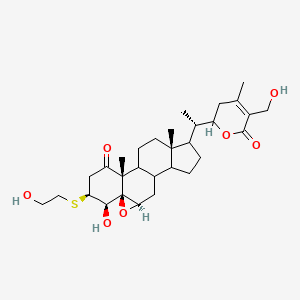
![(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-methylidene-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthrene-3,16-dione](/img/structure/B12420166.png)
